molecular formula C27H54O3 B1255061 27-Hydroxyheptacosanoic acid

27-Hydroxyheptacosanoic acid

Cat. No.: B1255061
M. Wt: 426.7 g/mol
InChI Key: FFLUQSARYRXOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of omega-hydroxyheptacosanoic acid typically involves the hydroxylation of heptacosanoic acid. This can be achieved through various chemical reactions, including the use of oxidizing agents to introduce the hydroxy group at the desired position .

Industrial Production Methods: Industrial production of omega-hydroxy fatty acids, including omega-hydroxyheptacosanoic acid, often involves biotechnological approaches. Recombinant Escherichia coli has been engineered to produce these fatty acids with high yield and productivity. This involves the design and engineering of biosynthetic pathways, enzyme engineering to enhance stability and activity, and increasing the tolerance of E. coli to the toxic effects of fatty acids .

Chemical Reactions Analysis

Types of Reactions: Omega-hydroxyheptacosanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of omega-hydroxyheptacosanoic acid involves its interaction with various molecular targets and pathways. The hydroxy group at the terminal position allows it to participate in hydrogen bonding and other interactions with biomolecules. This can influence membrane fluidity, signaling pathways, and enzyme activities .

Comparison with Similar Compounds

Uniqueness: Omega-hydroxyheptacosanoic acid is unique due to its long carbon chain and the specific position of the hydroxy group. This gives it distinct physical and chemical properties compared to shorter-chain omega-hydroxy fatty acids .

Conclusion

Omega-hydroxyheptacosanoic acid is a versatile compound with significant applications in various fields of science and industry. Its unique structural properties and reactivity make it a valuable subject of study for researchers and industrial applications alike.

Properties

Molecular Formula

C27H54O3

Molecular Weight

426.7 g/mol

IUPAC Name

27-hydroxyheptacosanoic acid

InChI

InChI=1S/C27H54O3/c28-26-24-22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h28H,1-26H2,(H,29,30)

InChI Key

FFLUQSARYRXOAS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCCCCCCCCO)CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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